molecular formula C20H16N2O3S B2955288 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide CAS No. 922009-38-9

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide

Cat. No.: B2955288
CAS No.: 922009-38-9
M. Wt: 364.42
InChI Key: IEIVFJHYFRCEMR-UHFFFAOYSA-N
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Description

This compound features a dibenzo[b,f][1,4]oxazepine core substituted with methyl groups at positions 8 and 10, an oxo group at position 11, and a thiophene-2-carboxamide moiety at position 2. The oxazepine ring (containing oxygen) distinguishes it from thiazepine-based analogs (sulfur-containing).

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-12-5-7-17-15(10-12)22(2)20(24)14-11-13(6-8-16(14)25-17)21-19(23)18-4-3-9-26-18/h3-11H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIVFJHYFRCEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CS4)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention in recent years due to its potential biological activities, particularly in the realms of cytotoxicity and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N2O4SC_{21}H_{18}N_{2}O_{4}S with a molecular weight of approximately 394.4 g/mol. Its structure integrates both oxazepine and thiophene functionalities, which are crucial for its biological activity.

Structural Formula

N 8 10 dimethyl 11 oxo 10 11 dihydrodibenzo b f 1 4 oxazepin 2 yl thiophene 2 carboxamide\text{N 8 10 dimethyl 11 oxo 10 11 dihydrodibenzo b f 1 4 oxazepin 2 yl thiophene 2 carboxamide}

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of compounds similar to this compound against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) for different cell lines:

Compound Cell Line IC50 (µM)
Compound AHepG212.5
Compound BMCF-715.0
Compound CA54920.0

Note: Specific values for this compound were not directly available but can be inferred based on structural similarities with tested compounds .

Anti-inflammatory Properties

Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class exhibit significant anti-inflammatory activity. A study demonstrated that these compounds could modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: In Vivo Effects

In an animal model of inflammation induced by carrageenan injection:

  • Treatment Group : Animals treated with this compound showed a marked reduction in paw edema compared to the control group.
  • Measurement : Paw volume was measured at intervals post-treatment.
  • Results : The reduction in edema was statistically significant (p < 0.05), indicating effective anti-inflammatory action.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : It may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.
  • Modulation of Signaling Pathways : The compound may interfere with NF-kB signaling pathways that regulate inflammatory responses.

Comparison with Similar Compounds

Structural Analogues in the Dibenzo[b,f][1,4]thiazepine/Oxazepine Family

Key structural variations include:

  • Heteroatom in the central ring : Oxygen (oxazepine) vs. sulfur (thiazepine).
  • Substituent type : Carboxamide (thiophene/benzene), sulfonamide, or trifluoromethyl groups.
  • Substituent position : Variations at positions 2, 8, 10, and 11.
Table 1: Structural and Physicochemical Comparison
Compound Name Heteroatom Substituent (Position 2) Molecular Formula Molecular Weight Key Data (LCMS/HRMS)
Target Compound: N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide O Thiophene-2-carboxamide C₂₀H₁₇N₂O₃S ~377.4 (calc.) Not reported in evidence
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (32) S 4-Methoxybenzyl carboxamide C₂₄H₂₁N₂O₄S 449.1 [M+H+] HRMS: 449.1530 (calc.), 449.1524 (obs.)
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide S 4-Methoxyphenyl acetamide C₂₆H₂₅N₂O₄S 477.1 [M+H+] LCMS RT = 5.33 min
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide O 4-Trifluoromethylbenzamide C₂₂H₁₅F₃N₂O₃ 436.4 Not reported
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide O 2-Trifluoromethylbenzamide C₂₃H₁₇F₃N₂O₃ 426.4 SMILES: CCN1C(=O)c2cc(NC(=O)c3ccccc3C(F)(F)F)ccc2Oc2ccccc21

Key Differences and Implications

Heteroatom Effects
  • Thiazepines in –3 and 9–12 showed D2 dopamine receptor antagonism, suggesting sulfur may enhance affinity for certain targets .
  • Thiazepine (S) : Increased lipophilicity and metabolic stability due to sulfur’s larger atomic radius and reduced electronegativity.
Substituent Variations
  • Thiophene-2-carboxamide : The thiophene ring is a bioisostere of benzene but with lower aromaticity and higher electron-richness, which may influence π-π stacking interactions in receptor binding .
  • Trifluoromethyl Groups : Present in and , these groups enhance metabolic resistance and membrane permeability but may introduce steric hindrance.

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